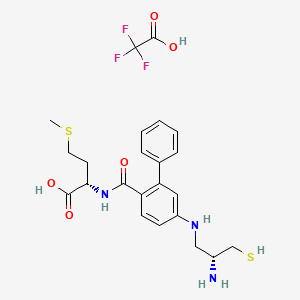

FTI-276 trifluoroacetate salt

Overview

Description

FTI-276 trifluoroacetate salt (CAS 1217471-51-6) is a potent and selective inhibitor of farnesyl transferase (FTase), an enzyme critical for protein prenylation—a post-translational modification required for membrane anchoring and activation of signaling proteins like Ras . The compound’s structure includes a methionine group and a trifluoroacetate moiety, which enhances solubility and stabilizes interactions with FTase via electrostatic and hydrophobic forces . By competitively binding to FTase, FTI-276 disrupts the farnesylation of target proteins, thereby inhibiting oncogenic Ras signaling and downstream pathways involved in cell proliferation and survival . Notably, it exhibits specificity for FTase over geranylgeranyltransferase (GGTase), making it a valuable tool for dissecting the roles of farnesylation in cancer and other diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: FTI 276 (TFA) is synthesized through a series of chemical reactions involving the coupling of specific amino acids and other organic compounds. The synthesis typically involves the following steps:

Formation of the Peptidomimetic Backbone: The core structure is built by coupling amino acids using peptide synthesis techniques.

Introduction of Functional Groups: Specific functional groups are introduced to enhance the compound’s ability to inhibit farnesyl transferase.

Industrial Production Methods: Industrial production of FTI 276 (TFA) involves scaling up the synthetic routes mentioned above. The process is optimized for large-scale production, ensuring consistency and high yield. Key steps include:

Batch Synthesis: Large batches of the compound are synthesized in reactors.

Purification and Quality Control: The product undergoes rigorous purification and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: FTI 276 (TFA) primarily undergoes the following types of reactions:

Inhibition of Farnesyl Transferase: The compound inhibits the enzyme farnesyl transferase, preventing the farnesylation of target proteins.

Interaction with Ras Proteins: It interacts with the CAAX motif of Ras proteins, blocking their post-translational modification.

Common Reagents and Conditions:

Reagents: Amino acids, organic solvents, coupling agents.

Conditions: Peptide synthesis conditions, including specific pH and temperature settings.

Major Products Formed: The primary product formed from these reactions is the inhibition of farnesyl transferase activity, leading to the prevention of Ras protein modification .

Scientific Research Applications

FTI 276 (TFA) has a wide range of scientific research applications, including:

Cancer Research: It is used to study the inhibition of Ras proteins, which are often mutated in cancers.

Drug Development: The compound serves as a lead molecule for developing new farnesyl transferase inhibitors.

Biological Studies: Researchers use FTI 276 (TFA) to investigate the role of farnesylation in cellular processes.

Medical Applications: Potential therapeutic applications in treating cancers with Ras mutations.

Mechanism of Action

FTI 276 (TFA) exerts its effects by inhibiting the enzyme farnesyl transferase. This enzyme is responsible for the farnesylation of Ras proteins, a critical step in their activation and function. By blocking this modification, FTI 276 (TFA) prevents Ras proteins from anchoring to the plasma membrane, thereby inhibiting their ability to relay growth signals . This leads to the suppression of oncogenic signaling pathways and tumor growth .

Comparison with Similar Compounds

Structural and Functional Analogs

FTI-277 Trifluoroacetate Salt

- Mechanism : Similar to FTI-276, FTI-277 (CAS 170006-73-2) is a peptidomimetic FTase inhibitor but differs structurally as a methyl ester derivative .

- Potency : Studies indicate FTI-277 has comparable inhibitory efficacy against H- and K-Ras signaling but may exhibit altered binding kinetics due to its ester group .

- Solubility and Cost : FTI-277 is less cost-effective (1 mg: $160 vs. FTI-276’s $145) and may differ in solubility due to its ester modification .

GGTI-2133

- Target : Inhibits geranylgeranyltransferase (GGTase) instead of FTase, blocking geranylgeranylation of proteins like Rho and Rac .

- Application : Used in combination with FTI-276 to comprehensively block prenylation pathways in endothelial cell studies .

Compounds Affecting Prenylation via Alternative Mechanisms

Farnesyl Thiosalicylic Acid

- Mechanism : Blocks Ras anchoring by competing with farnesylated Ras proteins, rather than inhibiting FTase .

- Advantage : Targets post-prenylation steps, offering a different approach to disrupt Ras signaling compared to FTIs like FTI-276 .

Trifluoroacetate Salt Derivatives

- Tachyplesin I Trifluoroacetate Salt : An antimicrobial peptide; the trifluoroacetate moiety here serves similar formulation purposes but lacks relevance to prenylation pathways .

Comparative Data Table

Key Differentiators of FTI-276

- Trifluoroacetate Advantage: The salt form enhances solubility and enzymatic interaction dynamics compared to non-salt analogs .

- Steric Configuration: Unique spatial arrangement allows competitive inhibition with minimal off-target effects, a feature less pronounced in bulkier inhibitors like FTI-277 .

Biological Activity

FTI-276 trifluoroacetate salt, known chemically as N-[4-[2( R)-Amino-3-mercaptopropyl]amino-2-phenylbenzoyl]methionine trifluoroacetate salt, is a potent and selective inhibitor of farnesyltransferase (FTase). This compound has garnered attention due to its significant biological activity, particularly in the context of cancer research. It primarily functions as a Ras CAAX peptidomimetic, exhibiting over 100-fold selectivity against geranylgeranyltransferase I (GGTase I) .

| Property | Value |

|---|---|

| Chemical Formula | C₃₈H₃₈F₃N₃O₅S₂ |

| Molecular Weight | 547.61 g/mol |

| CAS Number | 1217471-51-6 |

| Purity | ≥95% (HPLC) |

| IC₅₀ (FTase) | 0.5 nM |

| IC₅₀ (GGTase I) | 50 nM |

FTI-276 inhibits the farnesylation process of proteins, specifically targeting the Ras family of proteins, which are critical in cell signaling pathways that regulate growth and differentiation. By blocking FTase, FTI-276 prevents the proper localization and activation of oncogenic Ras proteins, thereby disrupting their signaling pathways .

In Vitro Studies

Research indicates that FTI-276 demonstrates potent inhibition of FTase in vitro, with an IC₅₀ value of approximately 500 pM . The compound has been shown to effectively disrupt oncogenic signaling pathways in various cancer cell lines.

In Vivo Studies

In vivo studies have demonstrated that FTI-276 can block tumor growth in models expressing oncogenic K-Ras. For example, a study by Sun et al. (1995) reported that FTI-276 significantly inhibited the growth of human lung carcinoma xenografts in nude mice that express mutated K-Ras and have p53 deletions .

Case Studies

- Human Lung Carcinoma Model : A study conducted on nude mice with human lung carcinoma cells expressing K-Ras showed a marked reduction in tumor size following treatment with FTI-276. The results indicated that the compound effectively blocked tumor progression by interfering with Ras-mediated signaling pathways.

- Combination Therapies : Preliminary investigations into combination therapies involving FTI-276 and other chemotherapeutic agents suggest enhanced efficacy in reducing tumor growth compared to monotherapy. This synergy may be attributed to the dual targeting of different pathways involved in cancer progression.

Properties

IUPAC Name |

(2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O3S2.C2HF3O2/c1-29-10-9-19(21(26)27)24-20(25)17-8-7-16(23-12-15(22)13-28)11-18(17)14-5-3-2-4-6-14;3-2(4,5)1(6)7/h2-8,11,15,19,23,28H,9-10,12-13,22H2,1H3,(H,24,25)(H,26,27);(H,6,7)/t15-,19+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAVHISGQCODLHL-WSCVZUBPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC=C2.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28F3N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.